1,4-Cyclohexadiene
Overview
Description
Synthesis Analysis
1,4-Cyclohexadiene (1,4-CHD) can be synthesized through the Birch reduction using an alkali metal and a proton source in liquid ammonia or by electrolytic reduction. This process also allows for the isomerization to 1,3-CHD and disproportionation to benzene and cyclohexene or cyclohexane. Transition-metal-catalyzed cycloadditions of 1,3-dienes with alkynes offer an accessible route to functionalized 1,4-cyclohexadienes, highlighting their value as building blocks in chemical synthesis (Omae, 1978) (Hilt, 2014).
Molecular Structure Analysis
The molecular structure of 1,4-cyclohexadiene has been explored through various methods, including electron diffraction and ab initio calculations, revealing a planar conformation as the most probable. However, the existence of other nearly-planar conformations, such as the chair form, cannot be completely ruled out. These studies contribute to our understanding of the molecular geometry and electronic structure of 1,4-cyclohexadiene (Dallinga & Toneman, 1967) (Saebo & Boggs, 1981).
Chemical Reactions and Properties
1,4-Cyclohexadiene undergoes a variety of chemical reactions, including addition reactions, disproportionation, and hydrogenation. The reactivity of one of the double bonds in 1,4-CHD is distinctively lowered, affecting the outcome of these reactions. The compound's interaction with catalysts and subsequent reactions, such as the formation of π-complexes and their elimination as benzene, are crucial for understanding its chemical behavior (Omae, 1978).
Physical Properties Analysis
The study of 1,4-cyclohexadiene's physical properties, such as its phase behavior, solubility, and thermal stability, is essential for its practical applications. While specific studies on these properties were not highlighted, they are an integral part of understanding how 1,4-cyclohexadiene behaves under different conditions and can be manipulated for use in various chemical processes.
Chemical Properties Analysis
1,4-Cyclohexadiene exhibits interesting chemical properties due to its conjugated diene structure, including its polymerizability and reactivity towards various chemical reagents. Its ability to form polymers, undergo oxidation to produce diepoxides and tetraols, and react with metal cyanides and phosgene to afford conductive polymers demonstrates its chemical versatility (Omae, 1978).
Scientific Research Applications
Molecular Structure Analysis
1,4-Cyclohexadiene's molecular structure has been a subject of interest, studied using electron diffraction of the vapor. Various conformations, including planar and chair forms, have been analyzed, emphasizing the molecule's structural diversity (Dallinga & Toneman, 1967).
Radical Chemistry
The ESR spectrum of liquid 1,4-cyclohexadiene shows it forms a planar, conjugated pi radical under irradiation, a key insight into its radical chemistry and reactivity (Fessenden & Schuler, 1963).
Synthetic Applications
1,4-Cyclohexadiene derivatives are accessible via transition-metal cycloadditions, offering a versatile route to functionalized derivatives. Their utility as building blocks in chemical synthesis is highlighted, especially in Diels-Alder reactions (Hilt, 2014).
Surface Chemistry on Platinum
The behavior of 1,4-cyclohexadiene on platinum surfaces has been explored, revealing its adsorption characteristics and dehydrogenation to benzene. This study contributes to understanding surface reactions in catalysis (Su, Shen, & Somorjai, 1997).
Stereochemistry in Synthesis
Diastereotopic group selection in 1,4-cyclohexadienes aids in synthesizing complex compounds. This approach utilizes stereoinduction for creating chiral centers and has implications in asymmetric synthesis (Studer & Schleth, 2005).
Conformational Studies
The conformational preferences of 1,4-cyclohexadiene derivatives have been studied using ab initio methods, providing insights into their molecular geometries and the effects of substituents on their structure (Vessally et al., 2004).
Pyrolysis Kinetics
The pyrolysis of 1,4-cyclohexadiene follows a first-order process, and its kinetics have been thoroughly studied, enhancing understanding of thermal decomposition in cyclic olefins (Benson & Shaw, 1967).
Epoxide and Polyfunctionalized Derivatives
1,4-Cyclohexadiene serves as a starting material for synthesizing epoxy-cyclohexene diol monoacetates and other polyfunctionalized derivatives. These compounds have potential applications in natural product synthesis (Spielvogel et al., 2000).
Electronic Excited States
The study of electronic excited states of 1,4-cyclohexadiene contributes to understanding its photochemical and photophysical properties. Such insights are critical in fields like materials science and photochemistry (Frueholz et al., 1979).
Selective Hydrogenation
1,4-Cyclohexadiene's selective hydrogenation to cyclohexene using nickel complexes is a crucial reaction in synthetic chemistry, demonstrating its role in controlled hydrogenation processes (Sakai et al., 1987).
properties
IUPAC Name |
cyclohexa-1,4-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJHQYIOXKWHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060854 | |
Record name | 1,4-Cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060854 | |
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Molecular Weight |
80.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 1,4-Cyclohexadiene | |
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Product Name |
1,4-Cyclohexadiene | |
CAS RN |
628-41-1 | |
Record name | 1,4-Cyclohexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexa-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-CYCLOHEXADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8Z5909QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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